molecular formula C20H17ClF3N5O3 B2773315 2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide CAS No. 320421-74-7

2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide

Cat. No. B2773315
CAS RN: 320421-74-7
M. Wt: 467.83
InChI Key: OZXQADWSQCTJAU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can participate in. This can include its reactivity with other compounds, the conditions required for these reactions, and the products that are formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying the compound’s properties. This can include its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Synthesis and Structure

This compound is synthesized via cyclocondensation, yielding 1,3,5-trisubstituted-1H-pyrazoles. The reaction involves α, β-unsaturated aldehydes or ketones reacting with substituted phenylhydrazine, catalyzed by vitamin B1. The resulting compound has been characterized using HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . Its structure consists of a pyrazole ring with various substituents.

Fluorescence Properties

1,3,5-trisubstituted-1H-pyrazoles exhibit intriguing fluorescence properties. When an electron-withdrawing group is attached to acetophenone (as in compound 5i), the compound shows color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .

Medicinal Applications

Pyrazoline derivatives, including this compound, have found applications in medicine:

Industrial Applications

In the textile industry, triarylpyrazoline compounds (including related structures) serve as fluorescent whitening agents . Additionally, their applications have expanded into high-tech fields, such as laser dyes and fluorescent probes .

Cytotoxicity

While not directly related to this specific compound, other pyrazoline derivatives have shown in vitro cytotoxic efficiency. Their IC50 values range from 0.426 to 4.943 μM, indicating potential as cytotoxic agents .

Green Synthesis

The use of vitamin B1 as a green catalyst in the synthesis of these compounds highlights its favorable catalytic activity and reusability. This metal-free, acid/base-free approach contributes to sustainable chemistry .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins, altering cell signaling pathways, or interacting with DNA .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be made to enhance its properties .

properties

IUPAC Name

1-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N5O3/c1-28(27-19(31)26-13-5-3-4-12(10-13)20(22,23)24)16-11-25-29(18(30)17(16)21)14-6-8-15(32-2)9-7-14/h3-11H,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXQADWSQCTJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide

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